molecular formula C3H5NO2 B1265729 Methoxymethyl isocyanate CAS No. 6427-21-0

Methoxymethyl isocyanate

Cat. No. B1265729
CAS RN: 6427-21-0
M. Wt: 87.08 g/mol
InChI Key: HTVHSOYSKFBUGY-UHFFFAOYSA-N
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Description

Methoxymethyl isocyanate is a chemical compound studied for its reactivity and potential applications in various fields such as polymer synthesis and organic chemistry. Its synthesis, molecular structure, chemical reactions, and physical and chemical properties have been extensively explored in research.

Synthesis Analysis

Methoxymethyl isocyanate can be synthesized through the reaction of alcohols with methoxymethyl isocyanate in the presence of triethylamine, leading to the formation of alkyl N-methoxymethylcarbamates. This process involves decomposition and the formation of polycondensates and polyadducts (Sikorski, Kowalczyk, Krzywański, & Mikołajczyk, 1977). Additionally, methoxyisocyanate, a related compound, can be prepared through the photolysis of methyl azidoformate or pyrolysis of N-methoxycarbonyl-O-methyl-hydroxylamine, with its properties discussed in relation to methoxymethyl isocyanate (Teles & Maier, 1989).

Molecular Structure Analysis

The molecular structure of methoxymethyl isocyanate and related compounds has been characterized by various spectroscopic techniques, including NMR, UV-vis, FTIR, and Raman spectroscopy. Studies on methoxycarbonylsulfenyl isocyanate, a compound with similar structural features, have revealed conformational properties and a stable form exhibiting CS symmetry (Vallejos, Erben, Willner, Boese, & Védova, 2007).

Chemical Reactions and Properties

Methoxymethyl isocyanate undergoes various chemical reactions, including the formation of carbamates and polyadducts. The reactivity of methoxymethyl isocyanate with alcohols and the influence of catalysts on these reactions have been extensively studied, showcasing its versatility in forming complex chemical structures (Sikorski et al., 1977).

Physical Properties Analysis

The physical properties of methoxymethyl isocyanate and similar compounds are determined by their molecular structure. Studies on methoxycarbonylsulfenyl isocyanate have explored its conformational equilibrium, shedding light on the physical behavior of these types of molecules in different conditions (Vallejos et al., 2007).

Chemical Properties Analysis

The chemical properties of methoxymethyl isocyanate, including its reactivity with various functional groups and the mechanisms underlying these reactions, are crucial for its application in synthesis and polymer chemistry. The interactions with alcohols, leading to carbamate formation, demonstrate the chemical versatility and potential applications of methoxymethyl isocyanate (Sikorski et al., 1977).

Scientific Research Applications

Cross-Linked Coatings

Methoxymethyl melamine/isocyanate systems are utilized in creating cross-linked coatings. Studies on two-component methoxymethyl melamine/isocyanate and three-component methoxymethyl melamine/isocyanate/polyol coating systems revealed the reaction dynamics between methoxymethyl melamine and isocyanate groups. These reactions form the basis for developing various coating applications, such as automotive and industrial finishes (Ntsihlele & Pizzi, 1995).

Reaction with Alcohols

Research on the reaction of methoxymethyl isocyanate with alcohols and the side reactions it entails has been conducted. This study synthesized alkyl N-methoxymethylcarbamates by treating methoxymethyl isocyanate with alcohols. The reactions and decompositions observed in this process are important for understanding the behavior of methoxymethyl isocyanate in various chemical environments (Sikorski, Kowalczyk, Krzywański, & Mikołajczyk, 1977).

Asymmetric Polymerization

Methoxymethyl isocyanate plays a role in asymmetric anionic polymerization, particularly in the context of aromatic isocyanates. This polymerization process has been explored using chiral anionic initiators, contributing to the development of polymers with unique optical activities. Such studies are pivotal in advancing materials science and developing new polymer-based materials (Okamoto, Matsuda, Nakano, & Yashima, 1994).

Lossen Reaction and Polymer Synthesis

The Lossen reaction, involving methoxymethyl isocyanate, has potential applications in polymer synthesis. This process facilitates the creation of AA-containing compounds and polymers, which are significant in various industrial and scientific contexts. The study of such reactions is crucial for the development of new polymeric materials with specific properties (Ghosh, 2017).

Electrochemical Detection in Air Quality Monitoring

Methoxymethyl isocyanate's interaction with electrochemical detection methods has been studied for monitoring air quality. This research is particularly relevant in occupational hygiene, as it allows for the detection of isocyanates in the air, ensuring safer working environments (Warwick, Bagon, & Purnell, 1981).

Mass Spectrometry Analysis

The application of matrix-assisted laser desorption/ionisation mass spectrometry (MALDI-MS) for analyzing derivatised isocyanate monomers and prepolymers, including methoxymethyl isocyanate, has been a subject of research. This method facilitates the analysis of isocyanate mixtures, crucial for various industrial and environmental studies (Warburton, Clench, Ford, White, Rimmer, & Carolan, 2005).

Safety And Hazards

Methoxymethyl isocyanate is highly flammable and soluble in water . It is very toxic by inhalation and skin absorption . It can cause severe injury, burns, or death . It can also cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation and may damage fertility or the unborn child .

properties

IUPAC Name

isocyanato(methoxy)methane
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InChI

InChI=1S/C3H5NO2/c1-6-3-4-2-5/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HTVHSOYSKFBUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN=C=O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H5NO2
Record name METHOXYMETHYL ISOCYANATE
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DSSTOX Substance ID

DTXSID6074839
Record name Methoxymethyl isocyanate
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Molecular Weight

87.08 g/mol
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Physical Description

Methoxymethyl isocyanate appears as a colorless liquid with a pungent odor. Very toxic by inhalation and skin absorption. Vapors are heavier than air., Colorless liquid with a pungent odor; [CAMEO]
Record name METHOXYMETHYL ISOCYANATE
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Record name Methoxymethyl isocyanate
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Product Name

Methoxymethyl isocyanate

CAS RN

6427-21-0
Record name METHOXYMETHYL ISOCYANATE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Isocyanatomethoxymethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methoxymethyl isocyanate
Reactant of Route 2
Reactant of Route 2
Methoxymethyl isocyanate
Reactant of Route 3
Methoxymethyl isocyanate
Reactant of Route 4
Methoxymethyl isocyanate
Reactant of Route 5
Reactant of Route 5
Methoxymethyl isocyanate
Reactant of Route 6
Methoxymethyl isocyanate

Citations

For This Compound
40
Citations
WJ Kauffman - The Journal of Organic Chemistry, 1974 - ACS Publications
… Interst has developedin methoxymethyl isocyanate (MMI) as a modifying agent for incorporating TV-methoxymethyl sites onto reactivepoly-mers. 2™ 5 Such modifications have resulted …
Number of citations: 5 pubs.acs.org
RT Sikorski, M Kowalczyk, J Krzywański… - Die …, 1977 - Wiley Online Library
Alkyl N‐methoxymethylcarbamates (3) were synthesized by treating methoxymethyl isocyanate (1) with alcohols 2 in the presence of triethylamine. By means of 1 H NMR spectroscopy …
Number of citations: 2 onlinelibrary.wiley.com
M Phillips - Journal of the American Chemical Society, 1924 - ACS Publications
… , rearranged to give new isocyanates: methoxymethyl isocyanate; ethoxymethyl isocyanate; /3-… -disubstituted ureas, since methoxymethyl isocyanate and ethoxymethyl isocyanate, upon …
Number of citations: 3 pubs.acs.org
H Tschesche, H Jering - Angewandte Chemie (International ed. in …, 1973 - europepmc.org
Methoxymethyl isocyanate as a new agent for reversible protection of SH groups in protein and peptide chemistry. - Abstract - Europe PMC … Methoxymethyl isocyanate as a new …
Number of citations: 10 europepmc.org
LW Jones, DH Powers - Journal of the American Chemical …, 1924 - ACS Publications
… When a tube containing a sample of the dry salt was immersed in a bath of boiling water, rearrangement occurred and drops of methoxymethyl isocyanate formed on the walls of the tube…
Number of citations: 11 pubs.acs.org
JA Durden, HW Stollings, JE Casida… - Journal of Agricultural …, 1970 - ACS Publications
… The acid-catalyzed methanolysis of 6 gives the methoxymethylcarbamate 14, identical with a product obtained from methoxymethyl isocyanate and 2-methyl-2-methylthiopro…
Number of citations: 11 pubs.acs.org
RY Ning, I Douvan, LH Sternbach - The Journal of Organic …, 1970 - ACS Publications
7-Chloro-4, 5-epoxy-5-phenyl-l, 3, 4, 5-tetrahydro-2H-l, 4-benzodiazepin-2-one (1) undergoes a facile alco-holytic ring contraction to give 3-alkoxymethyl-6-chloro-3, 4-dihydro-4-…
Number of citations: 12 pubs.acs.org
YE Yagci - 2004 - etheses.dur.ac.uk
… Alkyl isocyanates can be synthesized from salts of cyanic acid and aUcyl halides or sulfates: the most important is methoxymethyl isocyanate (… Synthesis of methoxymethyl isocyanate …
Number of citations: 1 etheses.dur.ac.uk
HJ Twitchett - Chemical Society Reviews, 1974 - pubs.rsc.org
At least 90% of total world production is accounted for by two products, tolylene di-isocyanate (TDI) and diphenylmethane di-isocyanate (MDI). Small amounts of other di-isocyanates …
Number of citations: 138 pubs.rsc.org
SW Bladwin, RJ Doll, SA Haut - The Journal of Organic Chemistry, 1974 - ACS Publications
… Interst has developedin methoxymethyl isocyanate (MMI) as a modifying agent for incorporating TV-methoxymethyl sites onto reactivepolymers.2™5 Such modifications have resulted in …
Number of citations: 4 pubs.acs.org

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